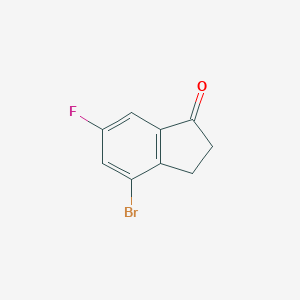

4-Bromo-6-fluoroindan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBCLUTZUIWTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472212 | |

| Record name | 4-BROMO-6-FLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-56-6 | |

| Record name | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-6-FLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-6-fluoroindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-6-fluoroindan-1-one in Medicinal Chemistry

This compound, a halogenated derivative of the indanone scaffold, has emerged as a valuable building block in the landscape of modern drug discovery. Its strategic combination of a reactive ketone functionality, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties makes it a highly sought-after intermediate in the synthesis of complex molecular architectures. The indanone core itself is a privileged structure, found in a variety of biologically active compounds. The introduction of bromine and fluorine substituents further enhances its utility, allowing for precise structural modifications to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its applications in drug development, and essential safety information.

Core Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and synthesis.

| Property | Value | Source |

| CAS Number | 174603-56-6 | [1] |

| Molecular Formula | C₉H₆BrFO | |

| Molecular Weight | 229.05 g/mol | |

| Appearance | Typically a solid | |

| Purity | Available up to >97% |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation. This classic reaction provides a reliable method for the cyclization of a substituted phenylpropanoic acid to form the indanone ring system. The following protocol is based on established methodologies for analogous indanones and is designed to be self-validating through in-process controls and characterization of the final product.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of the Precursor, 3-(3-Bromo-5-fluorophenyl)propanoic acid

The synthesis of the final product begins with the preparation of its crucial precursor.

Step-by-step Methodology:

-

Knoevenagel Condensation:

-

To a solution of 3-bromo-5-fluorobenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and acidify with aqueous HCl to precipitate the product, 3-(3-bromo-5-fluorophenyl)acrylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Catalytic Hydrogenation:

-

Dissolve the 3-(3-bromo-5-fluorophenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(3-bromo-5-fluorophenyl)propanoic acid.

-

Part 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

This cyclization step is the cornerstone of the synthesis. The use of a strong Lewis acid promotes the formation of the indanone ring.

Step-by-step Methodology:

-

Acyl Chloride Formation:

-

To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid in an inert solvent like dichloromethane (DCM), add an excess of thionyl chloride (SOCl₂).

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Cool a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in dry DCM to 0 °C.

-

Slowly add a solution of the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride in dry DCM to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Applications in Drug Discovery and Development

The strategic placement of bromine and fluorine atoms on the indanone scaffold of this compound provides medicinal chemists with a versatile platform for synthesizing novel therapeutic agents.

Diagram of Application Pathways

Caption: Derivatization pathways of this compound.

-

Scaffold for Kinase Inhibitors: The indanone core can serve as a scaffold for the development of kinase inhibitors. The bromine atom at the 4-position can be readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases.

-

Intermediate for CNS-Active Agents: The lipophilicity and metabolic stability imparted by the fluorine atom make this compound an attractive starting material for the synthesis of agents targeting the central nervous system.

-

Building Block for Anti-inflammatory and Anticancer Agents: Derivatives of indanone have shown promise as anti-inflammatory and anticancer agents. The ability to functionalize this compound at multiple positions allows for the generation of diverse libraries of compounds for screening against these disease targets.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for researchers in medicinal chemistry and drug development. Its unique combination of reactive sites allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. The synthetic protocol outlined in this guide, based on the robust Friedel-Crafts acylation, provides a reliable pathway to access this valuable compound. As the demand for novel and effective therapeutics continues to grow, the utility of versatile building blocks like this compound is poised to expand, making it a key component in the arsenal of the modern synthetic chemist.

References

Sources

An In-depth Technical Guide to 4-Bromo-6-fluoroindan-1-one: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Bromo-6-fluoroindan-1-one is a halogenated derivative of indanone, a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications in drug discovery and development. The strategic placement of bromine and fluorine atoms on the indanone core imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document is intended to serve as a practical resource for researchers and scientists working in organic synthesis and pharmaceutical development.

Introduction: The Significance of Substituted Indanones in Medicinal Chemistry

The indanone scaffold, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the design of biologically active molecules.[1] Its rigid framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The versatility of the indanone core has led to its incorporation into a wide array of therapeutic agents with diverse activities, including antiviral, antibacterial, anticancer, and neuroprotective properties.[1][2]

The introduction of halogen atoms, such as bromine and fluorine, onto the indanone skeleton is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, while bromine can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broader chemical space.[3]

This compound emerges as a particularly interesting building block due to the specific placement of these halogens. The bromine at the 4-position and fluorine at the 6-position are anticipated to influence the molecule's electronic properties and reactivity, offering unique opportunities for the development of novel therapeutics. This guide will delve into the specifics of this promising molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the indanone core with a bromine atom substituted at the C4 position and a fluorine atom at the C6 position of the aromatic ring.

Molecular Formula: C₉H₆BrFO[4]

Molecular Weight: 229.05 g/mol [4]

CAS Number: 174603-56-6[4]

Synonyms: 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one[4]

Structural Elucidation:

While a dedicated crystal structure for this compound is not publicly available, insights into its geometry can be gleaned from the crystal structure of the closely related 6-fluoroindan-1-one.[5] The indanone ring system is largely planar, with the five-membered ring exhibiting only a slight deviation from planarity.[5] The bond lengths and angles are expected to be within the normal ranges for such bicyclic aromatic ketones.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFO | [4] |

| Molecular Weight | 229.05 g/mol | [4] |

| CAS Number | 174603-56-6 | [4] |

| Appearance | Expected to be a solid | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2-bromo-4-fluorophenyl)propanoic acid. This method is well-established for the synthesis of various indanones.[1] The required precursor, 3-(2-bromo-4-fluorophenyl)propanoic acid, is commercially available, making this a practical approach for laboratory-scale synthesis.[6]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of related indanones and is expected to provide a good yield of the target compound.

Materials:

-

3-(2-Bromo-4-fluorophenyl)propanoic acid[6]

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-bromo-4-fluorophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

-

-

Intramolecular Friedel-Crafts Acylation:

-

In a separate flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

-

Diagram 2: Synthesis Workflow for this compound

Caption: Proposed synthetic route via intramolecular Friedel-Crafts acylation.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C7 (adjacent to the bromine) and the proton at C5 will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

-

Methylene Protons (4H): Two triplets are expected for the two methylene groups of the cyclopentanone ring. The protons at C2 (α to the carbonyl group) will be deshielded and appear further downfield (δ ~3.0-3.3 ppm) compared to the protons at C3 (δ ~2.7-3.0 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, characteristic of a ketone, around δ 195-205 ppm.

-

Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine (C6) will show a large one-bond C-F coupling constant, and the carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the bromine (C4) will also have a characteristic chemical shift.

-

Methylene Carbons (2C): Two signals for the methylene carbons of the cyclopentanone ring are expected around δ 25-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band is expected in the range of 1700-1720 cm⁻¹, characteristic of a conjugated ketone.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the range of 1000-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion Peak (M+): A prominent molecular ion peak is expected at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of CO (M-28), Br (M-79/81), and potentially HF (M-20).

Applications in Drug Discovery and Development

Substituted indanones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[2] The unique combination of a bromine and a fluorine atom in this compound makes it a highly attractive starting material for the synthesis of novel drug candidates.

-

Scaffold for Lead Optimization: The indanone core can be further functionalized at the carbonyl group or the benzylic position (C2) to generate libraries of compounds for screening against various therapeutic targets.

-

Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, and amino substituents to explore structure-activity relationships (SAR).

-

Enzyme Inhibitors: The indanone framework has been successfully employed in the design of inhibitors for various enzymes. The specific substitution pattern of this compound could be exploited to develop potent and selective inhibitors for targets in oncology, inflammation, or neurodegenerative diseases.[1]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable intramolecular Friedel-Crafts acylation. The presence of both bromine and fluorine substituents on the privileged indanone scaffold provides a unique combination of properties and synthetic handles for the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and facilitate the exploration of this promising molecule in the pursuit of new medicines.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Ahmed, S. (2016). A comprehensive review on the medicinal chemistry of indane and its analogues. RSC Advances, 6(92), 89756-89781.

- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-69.

-

Aldlab-chemicals. (n.d.). 3-(2-Bromo-4-fluorophenyl)-propionic acid. Retrieved from [Link]

- Slawin, A. M. Z., & Tanski, J. M. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(1), o841.

- Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Garcia, C., et al. (1995). Crystal structure of 5-fluoroindan-1-one. Journal of Chemical Crystallography, 25(10), 635-638.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound|4-溴-6-氟茚酮(174603-56-6)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 5. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aldlab-chemicals_3-(2-Bromo-4-fluorophenyl)-propionic acid [aldlab.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-fluoroindan-1-one

Introduction

4-Bromo-6-fluoroindan-1-one (CAS No. 174603-56-6) is a halogenated indanone derivative that serves as a valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] The indanone scaffold is a privileged structure, meaning it is a common motif in biologically active compounds.[3] The strategic placement of bromo and fluoro substituents on the aromatic ring provides medicinal chemists with reactive handles for further molecular elaboration through cross-coupling reactions and offers the potential to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.[3][4] The bromine atom can be readily functionalized via palladium-catalyzed reactions, while the fluorine atom can enhance metabolic stability and binding affinity.[3] This guide provides a detailed examination of the principal synthetic pathway to this compound, focusing on the underlying chemical principles, reaction mechanisms, and practical experimental protocols.

Retrosynthetic Analysis and Strategic Overview

The most logical and widely employed strategy for the synthesis of 1-indanone cores is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[5][6] This approach offers a robust and convergent route to the target molecule.

A retrosynthetic analysis of this compound identifies the key C-C bond formation as the ring-closing step. This disconnection reveals 3-(3-bromo-5-fluorophenyl)propanoic acid as the immediate precursor. This precursor contains the requisite carbon skeleton and substitution pattern, primed for cyclization. The synthesis, therefore, is logically divided into two primary stages: the formation of the substituted phenylpropanoic acid and its subsequent intramolecular cyclization.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 3-(3-bromo-5-fluorophenyl)propanoic acid

The successful synthesis of the target indanone hinges on the efficient preparation of its precursor, 3-(3-bromo-5-fluorophenyl)propanoic acid. A common and effective method begins with a Friedel-Crafts acylation of a commercially available starting material, 1-bromo-3-fluorobenzene, with succinic anhydride. This is followed by a reduction of the resulting keto-acid.

Step 1a: Friedel-Crafts Acylation with Succinic Anhydride

This reaction attaches the four-carbon backbone of succinic anhydride to the aromatic ring. A Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts to activate the anhydride and facilitate the electrophilic aromatic substitution.[7][8]

Mechanism Insight: The reaction proceeds via the formation of an acylium ion intermediate generated from the interaction of succinic anhydride with AlCl₃. The aromatic ring then acts as a nucleophile, attacking the acylium ion. The directing effects of the existing substituents are crucial. The fluorine atom is a weak ortho-, para-director, while the bromine atom is also an ortho-, para-director. The acylation occurs predominantly at the 4-position (para to the fluorine and ortho to the bromine), driven by sterics and the activating effect of the fluorine atom.

Step 1b: Reduction of the Keto Group

The ketone functionality in the product from the previous step, 3-(3-bromo-5-fluorobenzoyl)propanoic acid, must be reduced to a methylene group to yield the desired 3-(3-bromo-5-fluorophenyl)propanoic acid. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this transformation. The Wolff-Kishner reduction is often preferred for substrates that are sensitive to strong acids.

Part 2: Intramolecular Cyclization to this compound

This is the pivotal ring-forming step. The intramolecular Friedel-Crafts acylation can be achieved through two primary, reliable methods. The choice between them often depends on the scale of the reaction, substrate sensitivity, and desired purity profile.

Method A: Cyclization via the Acyl Chloride Intermediate

This classic two-step, one-pot procedure is highly effective and generally provides good yields.[9] The carboxylic acid is first converted to a more reactive acyl chloride, which then readily undergoes an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid.

Causality Behind Experimental Choices:

-

Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for this conversion because its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.[9]

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the archetypal catalyst for this reaction. It coordinates with the chlorine of the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring to close the five-membered ring.[10][11] A stoichiometric amount is required as the product ketone also complexes with AlCl₃.[8]

Caption: Workflow for the acyl chloride-mediated cyclization.

Method B: Direct Acid-Catalyzed Cyclization

This method avoids the isolation of the acyl chloride intermediate, offering a more atom-economical and "greener" alternative.[6] Strong protic acids or dehydrating agents are used to promote the direct cyclization of the carboxylic acid.

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both a strong acid catalyst and a dehydrating agent. It protonates the carboxylic acid, facilitating the loss of water to form the acylium ion in situ. The regioselectivity of PPA-mediated cyclizations can be influenced by its P₂O₅ content, which affects its dehydrating power.[12]

-

Trifluoromethanesulfonic Acid (TfOH): As a superacid, TfOH is an extremely effective catalyst for this transformation, often allowing for lower reaction temperatures and shorter reaction times compared to PPA.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

(Adapted from the synthesis of 4-bromo-1-indanone[9])

-

Acyl Chloride Formation:

-

To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (approx. 10 mL per gram of acid), add thionyl chloride (2.5 eq).

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride is typically used in the next step without further purification.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of AlCl₃).

-

Cool the suspension in an ice bath to 0°C.

-

Dissolve the crude acyl chloride from the previous step in anhydrous DCM (approx. 5 mL per gram).

-

Add the acyl chloride solution dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 10-15°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours.

-

Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.

-

Protocol 2: Direct Cyclization using Trifluoromethanesulfonic Acid (TfOH)

(Adapted from general procedures for 1-indanone synthesis[6])

-

Place 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous dichloromethane (approx. 2 mL per mmol of acid) and cool the solution to 0°C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (3.0 eq) dropwise.

-

After the addition, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-80°C), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture and carefully pour it into ice water.

-

Extract the product with dichloromethane (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final product.

Quantitative Data Summary

| Method | Key Reagents | Typical Conditions | Yield | Advantages | Disadvantages |

| A: Acyl Chloride | SOCl₂, AlCl₃, DCM | Reflux, then 0°C to RT | Good to Excellent | High yielding, reliable, well-established.[9] | Generates corrosive byproducts (HCl, SO₂), requires stoichiometric Lewis acid.[6] |

| B: Direct (TfOH) | TfOH, DCM | 0°C to 80°C | Good | "Greener" one-step process, avoids thionyl chloride.[6] | Requires handling of a superacid, catalyst can be expensive. |

Mechanistic Visualization

The core of the synthesis is the electrophilic aromatic substitution (EAS) that forms the five-membered ring. The mechanism involves the generation of a potent electrophile, the acylium ion, which is then attacked by the phenyl ring.

Caption: Generalized mechanism of intramolecular Friedel-Crafts acylation.

Conclusion

The synthesis of this compound is reliably achieved through the intramolecular Friedel-Crafts cyclization of 3-(3-bromo-5-fluorophenyl)propanoic acid. This key precursor can be synthesized from 1-bromo-3-fluorobenzene. The cyclization step offers two robust alternatives: a classic pathway via an acyl chloride intermediate using aluminum chloride, and a more direct method employing a strong acid catalyst like trifluoromethanesulfonic acid. The choice of method allows for flexibility based on laboratory capabilities, scale, and environmental considerations. Understanding the mechanisms and the rationale behind the chosen reagents and conditions, as detailed in this guide, empowers researchers to optimize this synthesis for applications in drug discovery and development.

References

-

Katarzyna, K., & Skarżewski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Wikipedia contributors. (2023). Indane. In Wikipedia, The Free Encyclopedia. [Link]

-

Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(10), 1363. [Link]

-

Katarzyna, K., & Skarżewski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-6-fluoro-1H-indole. PubChem Compound Database. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Autechaux. (n.d.). Understanding 4-Bromo-2-Fluoroanisole's Role in Pharmaceutical Synthesis. Autechaux. [Link]

-

Autechaux. (n.d.). Unlocking Pharmaceutical Potential: The Role of 1-Bromo-4-Fluoro-2-Nitrobenzene. Autechaux. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of 4-Bromo-1-fluoro-2-iodobenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. This compound|4-溴-6-氟茚酮(174603-56-6)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. 174603-56-6|4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Indane - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. d-nb.info [d-nb.info]

Spectroscopic Characterization of 4-Bromo-6-fluoroindan-1-one: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-6-fluoroindan-1-one, a halogenated indanone derivative, represents a class of compounds with significant potential in medicinal chemistry. The indanone scaffold is a privileged structure found in numerous biologically active molecules. The introduction of bromine and fluorine atoms can modulate the compound's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its chemical structure essential for further development.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data but also detailed, field-proven experimental protocols for acquiring such data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results. By explaining the causality behind experimental choices and data interpretation, this guide aims to empower researchers to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for mapping the carbon skeleton and confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Data Acquisition

A rigorous and standardized protocol is critical for obtaining high-quality NMR data.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube.

-

Ensure complete dissolution to prevent peak broadening; gentle vortexing or sonication may be applied.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).[1]

2. Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Pulse Sequence: Standard single-pulse sequence, without proton decoupling.

-

Reference: An external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard can be used.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

Diagram: NMR Experimental Workflow

Caption: Workflow for FTIR-ATR data acquisition.

Predicted IR Data for this compound

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch |

| ~1600-1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~1100-1000 | Medium | C-Br stretch |

Interpretation of Predicted IR Data

The most characteristic peak will be the strong absorption around 1710 cm⁻¹, indicative of the carbonyl group. The presence of aromatic C-H and C=C stretching vibrations will confirm the aromatic ring. The C-F and C-Br stretching frequencies are also expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules. [1] 1. Sample Introduction:

-

Introduce the sample into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

2. Instrument Parameters (EI):

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

3. Data Acquisition:

-

Record the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Diagram: MS Experimental Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrometry Data for this compound

Table 5: Predicted m/z Values and Their Interpretation

| m/z (Predicted) | Interpretation |

| 230/232 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom. |

| 202/204 | Loss of CO |

| 151 | Loss of Br |

| 123 | Loss of Br and CO |

Interpretation of Predicted MS Data

The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities, which is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns, such as the loss of a carbonyl group (CO) or the bromine atom, can provide further structural confirmation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ketone in this compound.

Experimental Protocol: UV-Vis Data Acquisition

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0. [1] 2. Instrument Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Blank: Use the pure solvent as the blank.

3. Data Acquisition:

-

Record the absorbance spectrum.

Diagram: UV-Vis Experimental Workflow

Caption: Workflow for UV-Vis spectroscopy.

Predicted UV-Vis Data for this compound

Table 6: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λmax (nm) | Electronic Transition |

| ~250 | π → π |

| ~300 | n → π |

Interpretation of Predicted UV-Vis Data

The spectrum is expected to show two main absorption bands. The more intense band around 250 nm corresponds to the π → π* transition of the aromatic system. A weaker, longer-wavelength band around 300 nm is characteristic of the n → π* transition of the carbonyl group.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, MS, and UV-Vis techniques, is essential for its unambiguous structural confirmation. This guide provides a framework for this characterization, including detailed experimental protocols and an interpretation of the expected spectroscopic data. By following these self-validating methodologies, researchers in drug discovery and development can ensure the integrity of their chemical entities, a critical step in the advancement of new therapeutic agents. The principles and workflows outlined here are broadly applicable to the characterization of other novel small molecules.

References

Sources

An In-Depth Technical Guide to 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one, a key synthetic intermediate in medicinal chemistry. The officially recognized IUPAC name for this compound is 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one . This document details its chemical properties, a validated synthetic protocol via intramolecular Friedel-Crafts acylation, characteristic spectroscopic data for structural confirmation, and its significant applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Halogenated Indanones

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this framework significantly modulates the physicochemical properties of the resulting compounds. This targeted halogenation can enhance metabolic stability, improve membrane permeability, and provide vectors for further synthetic diversification, making these molecules highly valuable starting materials in drug discovery programs. 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one, with its distinct substitution pattern, serves as a versatile building block for creating complex molecular architectures.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is presented below.

| Property | Value |

| IUPAC Name | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one |

| CAS Number | 174603-56-6 |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A Validated Protocol

The most direct and widely applicable method for the synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2-bromo-4-fluorophenyl)propanoic acid.[1] This electrophilic aromatic substitution reaction provides an efficient means to construct the fused ring system of the indanone core.[2][3][4][5]

Reaction Rationale and Mechanistic Insight

The Friedel-Crafts acylation proceeds in two key stages.[4] First, the carboxylic acid is converted to a more reactive acyl chloride. Subsequently, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone. The choice of a strong Lewis acid is crucial for activating the acyl chloride and driving the cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-bromo-4-fluorophenyl)propanoyl chloride

-

To a solution of 3-(2-bromo-4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(2-bromo-4-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10 vol) in a separate flask, cooled to 0 °C, under an inert atmosphere.

-

Dissolve the crude 3-(2-bromo-4-fluorophenyl)propanoyl chloride from Step 1 in anhydrous DCM (5 vol).

-

Add the solution of the acyl chloride dropwise to the AlCl₃ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid (HCl, 3 vol).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 vol).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data represent the expected spectroscopic signatures for 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | Aromatic H |

| ~ 7.4 | d | 1H | Aromatic H |

| ~ 3.1 | t | 2H | -CH₂- adjacent to carbonyl |

| ~ 2.7 | t | 2H | -CH₂- benzylic |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (carbonyl) |

| ~ 160 (d) | C-F (aromatic) |

| ~ 145 | C (aromatic, quaternary) |

| ~ 135 | C-Br (aromatic) |

| ~ 130 | C (aromatic, quaternary) |

| ~ 125 (d) | CH (aromatic) |

| ~ 115 (d) | CH (aromatic) |

| ~ 36 | -CH₂- adjacent to carbonyl |

| ~ 25 | -CH₂- benzylic |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1710 | Strong | C=O stretch (conjugated ketone) |

| ~ 1600, 1470 | Medium | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-F stretch (aromatic) |

| ~ 800-600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 228/230 | Molecular ion peaks (M⁺, M⁺+2) in a ~1:1 ratio, characteristic of a single bromine atom. |

| 200/202 | Loss of CO |

| 149 | Loss of Br |

Applications in Drug Development

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for controlled chemical modifications.

Scaffold for Kinase Inhibitors

The indanone core is a recognized pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.[6][7] The bromine atom on the aromatic ring of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse aryl and heteroaryl moieties, which can be tailored to interact with specific residues in the ATP-binding pocket of various kinases. The fluorine atom can enhance binding affinity and improve metabolic stability.

Diagram of Kinase Inhibitor Synthesis Strategy:

Caption: General strategy for kinase inhibitor synthesis.

Precursor for CNS-Active Agents and Anti-inflammatory Drugs

Derivatives of halogenated indanones have shown promise as central nervous system (CNS) agents and anti-inflammatory drugs. The lipophilicity and electronic properties imparted by the bromine and fluorine atoms can influence blood-brain barrier penetration and target engagement. The ketone functionality can also be further modified, for instance, through reduction to an alcohol or conversion to an oxime, to generate a library of compounds for screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[8][9][10][11][12] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10][11][12] A NIOSH-approved respirator should be used if dusts are generated.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

Conclusion

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a strategically important building block for the synthesis of novel, biologically active molecules. Its well-defined structure, coupled with the reactivity of its functional groups, provides a versatile platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling, and should serve as a valuable resource for researchers in the field of drug discovery and development.

References

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

-

Wikipedia. (2023, October 29). Friedel–Crafts reaction. Retrieved from [Link]

-

NROChemistry. Friedel-Crafts Reactions. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

- S. P. Gupta. (2019). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Oriental Journal of Chemistry.

- Deeni, Y. Y., & Ravi, S. (2012). 4-Bromo-2-(4-fluorobenzylidene)indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Zhang, P., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical Research, 40(8), 474-475.

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

- Needham, S., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(21), 5035.

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

- 1. 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene | 1783951-14-3 | Benchchem [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Bromo-6-fluoroindan-1-one for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-6-fluoroindan-1-one, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in drug discovery and development.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound (CAS No. 174603-56-6) is a halogenated derivative of indanone, a bicyclic ketone. The indanone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules. The strategic placement of bromine and fluorine atoms on the aromatic ring of this compound offers medicinal chemists a versatile platform for synthesizing novel compounds with potentially enhanced pharmacological properties.

The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. These features make this compound a valuable intermediate in the synthesis of potential therapeutics for a range of diseases.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in the laboratory. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 174603-56-6 | [3] |

| Molecular Formula | C₉H₆BrFO | [3] |

| Molecular Weight | 229.05 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | [3] |

| Melting Point | 123-126 °C (for the related isomer 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one) | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). | |

| Purity | Commercially available with purities of 95% to >97%. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from related compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons of the five-membered ring and the aromatic protons. The aliphatic protons would likely appear as multiplets in the upfield region. The aromatic region would display signals influenced by the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons. The carbon atoms attached to or near the fluorine and bromine atoms will exhibit characteristic chemical shifts and coupling constants.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1715 cm⁻¹. Other characteristic peaks will include those for aromatic C-H and C=C stretching.

3.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) will be a key diagnostic feature.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the ketone functional group and the bromo and fluoro substituents on the aromatic ring.

4.1. Reactivity of the Ketone

The carbonyl group can undergo a variety of standard ketone reactions, including:

-

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can be used to introduce nitrogen-containing functional groups.

-

Wittig Reaction: Conversion of the carbonyl to an alkene is possible via the Wittig reaction.

4.2. Reactivity of the Aromatic Ring

The bromine atom is the most versatile functional group for further elaboration of the molecule. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Formation of a new carbon-carbon bond by reacting with a boronic acid.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The fluorine atom is generally less reactive in these cross-coupling reactions but can influence the electronic properties of the aromatic ring and the overall properties of the final molecule.

Synthesis of this compound

The most common and effective method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acyl halide. This reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid.

5.1. General Synthetic Pathway

The synthesis of this compound would likely proceed via the following general pathway:

Caption: General synthetic route to 1-indanones.

5.2. Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following is a generalized, self-validating protocol for the key cyclization step. The exact conditions would need to be optimized for this specific substrate.

Objective: To synthesize this compound from 3-(3-bromo-5-fluorophenyl)propanoic acid.

Materials:

-

3-(3-bromo-5-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl₃), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-bromo-5-fluorophenyl)propanoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) to the solution.

-

Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC or GC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.

-

-

Intramolecular Friedel-Crafts Acylation:

-

In a separate flame-dried flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool to 0 °C.

-

Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of compounds for drug discovery. Its utility stems from the ability to perform diverse chemical transformations at the ketone and the bromine-substituted aromatic position. This allows for the rapid generation of libraries of compounds for screening against various biological targets. The indanone scaffold itself has been explored for its potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.[1] The presence of the fluoro and bromo substituents provides opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Conclusion

This compound is a strategically functionalized building block with significant potential in medicinal chemistry and organic synthesis. Its physicochemical and spectroscopic properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization.

References

-

PubChem. (n.d.). 4-Bromo-6-fluoro-1H-indole. [Link]

-

NIST. (n.d.). Bromo-4-fluoroacetophenone. [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

Sources

Discovery and history of 4-Bromo-6-fluoroindan-1-one

An In-depth Technical Guide to 4-Bromo-6-fluoroindan-1-one: Synthesis and Applications

Foreword for the Modern Researcher

The indanone scaffold is a privileged structure in medicinal chemistry, consistently serving as a foundational element in the design of novel therapeutic agents. Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric groups, making it an attractive starting point for drug discovery campaigns. The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet significant, member of this class: this compound.

The Strategic Importance of Halogenation in Indanone Scaffolds

The presence of both bromine and fluorine on the indanone core is a deliberate design choice in medicinal chemistry.

-

Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and influence binding affinity to target proteins.

-

Bromine: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at the 4-position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This dual-halogenation pattern makes this compound a particularly valuable intermediate for the synthesis of complex molecules with tailored biological activities.

Proposed Synthesis of this compound

The most logical and widely employed method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a 3-phenylpropanoic acid precursor. For this compound, the key intermediate is 3-(4-bromo-2-fluorophenyl)propanoic acid . The overall synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway

A-Z of 4-Bromo-6-fluoroindan-1-one: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-6-fluoroindan-1-one

This compound, with CAS number 174603-56-6, is a di-substituted indanone derivative that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its rigid indanone scaffold, coupled with the strategic placement of bromine and fluorine atoms, provides a unique combination of reactivity and functionality. This makes it an attractive starting material for the development of novel therapeutic agents and other high-value chemical entities.

The presence of a bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse molecular fragments.[2] The fluorine atom, on the other hand, can enhance the metabolic stability and binding affinity of the final compound, properties that are highly desirable in drug candidates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol [1] |

| CAS Number | 174603-56-6[1] |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥97% (typical) |

Core Application: A Scaffold for Kinase Inhibitors and Other Biologically Active Molecules

The indanone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of this compound makes it particularly suitable for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

While direct applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of various inhibitors suggests its potential. For instance, related quinoline and indole structures are key components in the development of anticancer agents.[3][4] The bromo and fluoro substitutions on the indanone ring of this compound offer synthetic handles to construct analogous complex heterocyclic systems.

Synthetic Pathways and Methodologies: A Practical Guide

The true value of this compound lies in its versatility as a synthetic intermediate. The bromine and fluorine atoms, along with the ketone functional group, provide multiple points for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkyl groups, providing a straightforward route to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium(II) acetate and triphenylphosphine.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of nitrogen, oxygen, or sulfur-containing functional groups.

Modification of the Ketone Group

The ketone functionality can be readily transformed into other functional groups. For example, reduction with sodium borohydride (NaBH₄) will yield the corresponding alcohol, which can be further functionalized.

Visualization of Synthetic Potential

The following diagrams illustrate the key synthetic transformations and the potential of this compound as a versatile building block.

Figure 1: Key Palladium-Catalyzed Cross-Coupling Reactions.

Figure 2: Modifications of the Indanone Ketone Group.

Future Directions and Untapped Potential

The unique combination of functional groups in this compound opens up numerous avenues for future research. Its potential as a scaffold for developing inhibitors of other enzyme families beyond kinases warrants further investigation. Furthermore, its application in materials science, for example, in the synthesis of organic light-emitting diodes (OLEDs) or other functional materials, remains an unexplored but promising area.[3] The differential reactivity of the bromine and fluorine atoms could be exploited for the synthesis of complex, multi-functionalized molecules through sequential, site-selective reactions.

Conclusion

This compound is a highly versatile and valuable building block for researchers in medicinal chemistry and organic synthesis. Its strategic functionalization allows for the efficient construction of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, applications, and synthetic methodologies, aiming to empower researchers to unlock the full potential of this promising chemical intermediate.

References

-

PubChem. 4-Bromo-6-fluoro-1H-indole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of 4-Bromo-1-fluoro-2-iodobenzene in Modern Organic Synthesis. Retrieved from [Link]

-

(2025, October 9). Understanding 4-Bromo-2-Fluoroanisole's Role in Pharmaceutical Synthesis. Retrieved from [Link]